molecular formula C22H18N6 B584787 Rilpivirine-d6 CAS No. 1312424-26-2

Rilpivirine-d6

Cat. No. B584787
CAS RN: 1312424-26-2
M. Wt: 372.465
InChI Key: YIBOMRUWOWDFLG-XDMLVRQJSA-N
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Description

Rilpivirine-d6 is the deuterium labeled Rilpivirine . It is used to treat human immunodeficiency virus (HIV) infection . This medicine is usually given to patients who have not received any HIV treatment in the past . Rilpivirine is a non-nucleoside reverse transcriptase inhibitor .


Synthesis Analysis

An efficient and practical microwave-promoted method has been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents . The last step’s reaction time decreased from 69 h to 90 min through this optimized synthetic procedure, and the overall yield improved from 18.5 to 21% .


Molecular Structure Analysis

The molecular formula of Rilpivirine-d6 is C22H18N6 . It has a molecular weight of 372.5 g/mol . The IUPAC name is 4- [ [4- [4- [ ( E )-2-cyanoethenyl]-2,6-bis (trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile .


Chemical Reactions Analysis

Rilpivirine-d6 is intended for use as an internal standard for the quantification of rilpivirine by GC- or LC-MS . It inhibits growth of wild-type HIV with an EC 50 value of 0.51 nM . It is active against NNRTI-resistant HIV strains with EC 50 values of less than 1 nM for L100I, K103N, V106A, G190A, and G190S mutants in vitro .


Physical And Chemical Properties Analysis

Rilpivirine-d6 has a molecular weight of 372.5 g/mol . It has a XLogP3-AA of 4.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 372.19695508 g/mol . Its topological polar surface area is 97.4 Ų . It has 28 heavy atoms . It has 6 isotope atoms .

Scientific Research Applications

Potential Therapy for Bladder Cancer

Rilpivirine (RPV), along with Darunavir (DRV) and Etravirine (ETV), has been explored for its therapeutic efficacy against UM-UC-5 bladder cancer cells . The research aimed to address the critical need for innovative treatments in bladder cancer research. RPV showed significant potency with a lowest IC 50 of 9.6 µM . Notably, a significant synergistic effect was evident in the ETV and RPV combination, especially at 48 and 72 h for low concentrations . This pre-clinical investigation underscores the promising therapeutic potential of RPV, hinting at repurposing opportunities in bladder cancer therapy .

Point-of-Care Assay for Drug Concentrations in Whole Blood

HIV prevention and treatment with injectable cabotegravir and/or rilpivirine administered once every 4 to 8 weeks is an attractive alternative to daily therapy . A miniature mass spectrometer-based point-of-care assay has been demonstrated to assess these drug concentrations in whole blood . The assay turnaround time is less than 4 min, and strong linear relationships are established between MS/MS responses and concentration . The speed, portability, low power consumption, and specificity offered by the miniature instrument make it an appropriate platform for measuring drug concentrations in a walk-in clinic using small volumes of patient blood .

Antiretroviral Drug for AIDS Treatment

Rilpivirine is an antiretroviral drug used to treat AIDS worldwide . The drug is a non-nucleoside reverse transcriptase inhibitor that halts the cDNA elongation process and, thus, the capacity of the HIV-1 virus to replicate . With the new wave of drug repurposing in recent years, rilpivirine has been studied in this regard .

Safety And Hazards

Rilpivirine was reported to be safe and well tolerated across a range of doses from 25 mg to 150 mg . The overall incidence of Grade 2–4 events potentially related to the drug was lower for patients receiving rilpivirine compared with efavirenz (20.4% vs 37.1%, P = 0.003) .

Future Directions

Long-acting cabotegravir plus rilpivirine is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . Its long half-life suggests the potential for monthly dosing via nonoral routes, with promising early results from studies of a long-acting injectable formulation .

properties

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-XDMLVRQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692874
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilpivirine-d6

CAS RN

1312424-26-2
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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